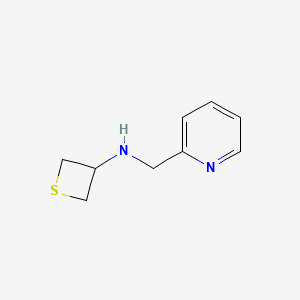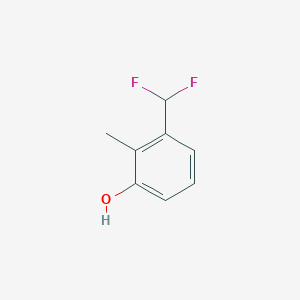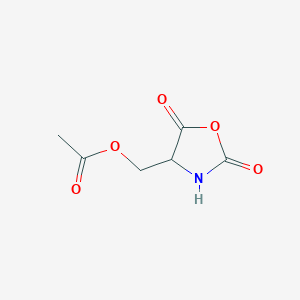
(2,5-Dioxooxazolidin-4-yl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dioxooxazolidin-4-yl)methyl acetate, also known as benzyl (S)-2,5-dioxooxazolidine-4-acetate, is a compound with the molecular formula C12H11NO5 and a molecular weight of 249.22 g/mol . This compound is a derivative of oxazolidine and is characterized by its white to off-white solid form . It is used in various chemical and biological applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dioxooxazolidin-4-yl)methyl acetate typically involves the reaction of L-aspartic acid with benzyl chloroformate in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxazolidine ring. The reaction conditions often include temperatures ranging from 0°C to room temperature and inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: (2,5-Dioxooxazolidin-4-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into oxazolidines.
Substitution: Nucleophilic substitution reactions can occur at the acetate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Oxazolidinones.
Reduction: Oxazolidines.
Substitution: Substituted oxazolidin-4-yl acetates.
Scientific Research Applications
(2,5-Dioxooxazolidin-4-yl)methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those with antibacterial properties.
Industry: The compound is used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of (2,5-Dioxooxazolidin-4-yl)methyl acetate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can alter the enzyme’s conformation and reduce its catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
(5-Oxooxazolidin-4-yl)acetic acid derivatives: These compounds share a similar oxazolidine ring structure but differ in their functional groups.
Thiazole derivatives: Although structurally different, thiazoles exhibit similar biological activities and are used in comparable applications.
Uniqueness: (2,5-Dioxooxazolidin-4-yl)methyl acetate is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions and biological interactions. Its versatility in synthetic chemistry and its role as an intermediate in pharmaceutical synthesis highlight its importance .
Properties
Molecular Formula |
C6H7NO5 |
|---|---|
Molecular Weight |
173.12 g/mol |
IUPAC Name |
(2,5-dioxo-1,3-oxazolidin-4-yl)methyl acetate |
InChI |
InChI=1S/C6H7NO5/c1-3(8)11-2-4-5(9)12-6(10)7-4/h4H,2H2,1H3,(H,7,10) |
InChI Key |
FQVYMXBGGDYBBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(=O)OC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


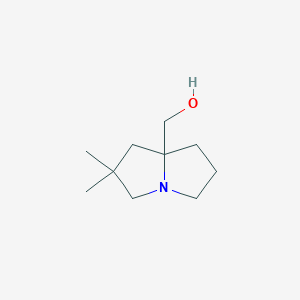
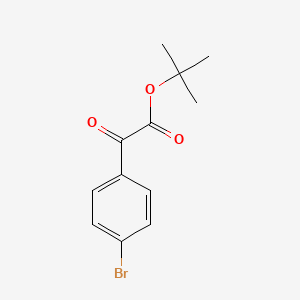
![Pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) 2-ethyl ester, (2R,3aS,6aS)-rel-](/img/structure/B12956993.png)
![2-Bromo-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B12956994.png)
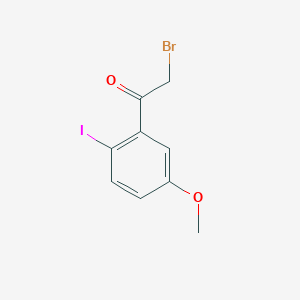
![N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B12957003.png)
![N-ethylspiro[3.4]octan-2-amine](/img/structure/B12957008.png)
![1',4-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B12957009.png)
